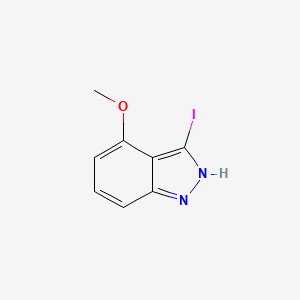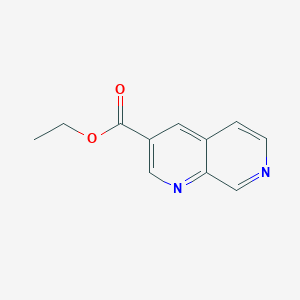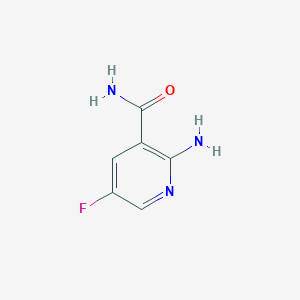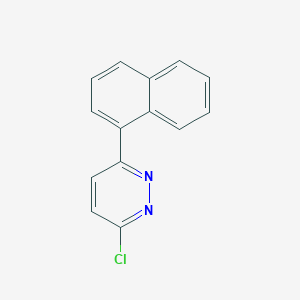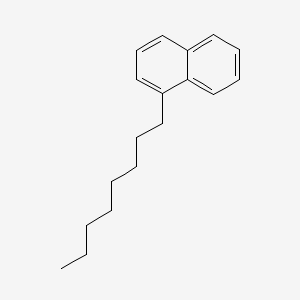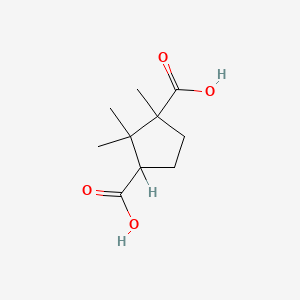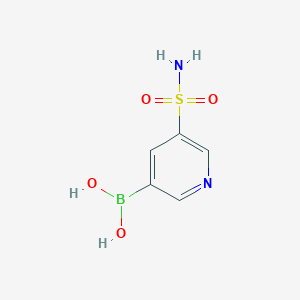
(5-Sulfamoylpyridin-3-yl)boronic acid
Übersicht
Beschreibung
(5-Sulfamoylpyridin-3-yl)boronic acid, also known as SPBA, is a boronic acid derivative that belongs to the sulfonamide family of organic compounds. It has a molecular formula of C5H7BN2O4S and a molecular weight of 202.00 g/mol .
Synthesis Analysis
The synthesis of boronic acids like (5-Sulfamoylpyridin-3-yl)boronic acid often involves the use of organotin and halogen exchange followed by BH3 borylation and hydrolysis . Another common method is the Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Molecular Structure Analysis
The molecular structure of (5-Sulfamoylpyridin-3-yl)boronic acid is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a sulfamoyl group .Chemical Reactions Analysis
Boronic acids, including (5-Sulfamoylpyridin-3-yl)boronic acid, are known for their ability to form five-membered boronate esters with diols, which leads to their utility in various sensing applications . They are also used in the Suzuki-Miyaura coupling reaction to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis
(5-Sulfamoylpyridin-3-yl)boronic acid has a molecular weight of 202.00 g/mol . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Isolation
(5-Sulfamoylpyridin-3-yl)boronic acid and its derivatives play a crucial role in the synthesis and isolation of novel halopyridinylboronic acids and esters. These compounds are valuable for producing new pyridines libraries, which are significant in various chemical synthesis processes. The synthesis involves regioselective halogen-metal exchange and subsequent quenching with triisopropylborate starting from appropriate dihalopyridines (Bouillon et al., 2003).
Catalysis
Boronic acids, including (5-Sulfamoylpyridin-3-yl)boronic acid, have been identified as effective catalysts in various organic reactions. These reactions exploit the ability of boronic acids to form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation. This catalysis is crucial in forming amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids (Hall, 2019).
Stability Analysis
Research on boron-dipyrromethene (BODIPY) dyes, closely related to boronic acid derivatives, has focused on their stability, particularly under acidic conditions. This stability is vital for their application in bioanalytical and bioimaging technologies (Wang et al., 2018).
Nanomaterials and Microwave-Assisted Synthesis
Boron nitride nanomaterial-based solid acid catalysts, incorporating boronic acid derivatives, have shown efficiency in synthesizing biologically active compounds under microwave irradiation conditions. This method offers advantages like good yield, simplicity, safety, and short reaction time, and it's significant in pharmaceutical research (Murugesan et al., 2017).
Dendritic Nanostructures
(5-Sulfamoylpyridin-3-yl)boronic acid is involved in the construction of boron-based macrocycles and dendrimers. This is significant in the development of new materials with potential applications in nanotechnology and materials science (Christinat et al., 2007).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the boronic acid compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (5-Sulfamoylpyridin-3-yl)boronic acid are likely related to the SM cross-coupling reactions . These reactions are crucial for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Result of Action
The molecular and cellular effects of (5-Sulfamoylpyridin-3-yl)boronic acid’s action are likely related to its role in SM cross-coupling reactions . By facilitating the formation of carbon–carbon bonds, this compound can influence the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of (5-Sulfamoylpyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .
Eigenschaften
IUPAC Name |
(5-sulfamoylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,(H2,7,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQGNKIHPKDYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725465 | |
| Record name | (5-Sulfamoylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Sulfamoylpyridin-3-yl)boronic acid | |
CAS RN |
951233-61-7 | |
| Record name | (5-Sulfamoylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


